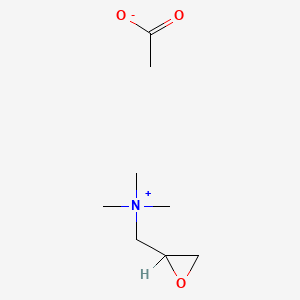

(2,3-Epoxypropyl)trimethylammonium acetate

Description

Propriétés

IUPAC Name |

trimethyl(oxiran-2-ylmethyl)azanium;acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO.C2H4O2/c1-7(2,3)4-6-5-8-6;1-2(3)4/h6H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSCEYXLAITVID-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C[N+](C)(C)CC1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956369 | |

| Record name | N,N,N-Trimethyl(oxiran-2-yl)methanaminium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34890-37-4 | |

| Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34890-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Epoxypropyl)trimethylammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034890374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl(oxiran-2-yl)methanaminium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-epoxypropyl)trimethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Epoxypropyl Trimethylammonium Species

The formation of the epoxypropyl trimethylammonium cation can be approached from several distinct synthetic avenues, each with its own set of advantages and challenges. These routes include the epoxidation of unsaturated precursors, the quaternization of glycidol (B123203) derivatives, and the direct alkylation using epichlorohydrin (B41342) and trimethylamine (B31210).

Epoxidation Reactions of Unsaturated Quaternary Ammonium (B1175870) Precursors

One viable synthetic route involves the epoxidation of an unsaturated quaternary ammonium precursor, such as allyltrimethylammonium chloride. This method leverages the carbon-carbon double bond of the allyl group as a reactive site for the introduction of an epoxide ring. The reaction is typically carried out using an oxidizing agent, such as a peroxy acid or hydrogen peroxide in the presence of a suitable catalyst. researchgate.netresearchgate.net

The general reaction can be depicted as follows: Allyltrimethylammonium salt + Oxidizing Agent → (2,3-Epoxypropyl)trimethylammonium salt

This approach offers the advantage of starting with a readily available quaternary ammonium salt. The success of this method hinges on the selective oxidation of the double bond without causing cleavage or unwanted side reactions with the quaternary ammonium group.

Quaternization Strategies for Glycidol Derivatives

An alternative strategy involves the quaternization of glycidol or its derivatives. Glycidol, which contains both an epoxy group and a primary alcohol, can be converted into a more reactive intermediate, such as a glycidyl (B131873) halide or sulfonate, which is then reacted with trimethylamine.

The reaction of glycidol with a quaternizing agent can be represented as: Glycidol Derivative + Trimethylamine → (2,3-Epoxypropyl)trimethylammonium salt

This method allows for the direct formation of the desired quaternary ammonium epoxide. The choice of the glycidol derivative and the reaction conditions are critical to ensure high yields and prevent the opening of the sensitive epoxide ring. For instance, porous cellulose (B213188) beads have been successfully quaternized using glycidyltrimethylammonium chloride (GTMAC) in the presence of sodium hydroxide (B78521), demonstrating the utility of glycidyl compounds in modification reactions. mdpi.com

Direct Alkylation Approaches with Epichlorohydrin and Trimethylamine: Investigation of Product Isomerism and Rearrangement Phenomena

The most direct and widely studied method for the synthesis of the glycidyltrimethylammonium cation is the reaction between epichlorohydrin and trimethylamine. scribd.commdpi.comresearchgate.net This reaction, in principle, leads to the formation of (2,3-Epoxypropyl)trimethylammonium chloride, also known as glycidyltrimethylammonium chloride (GTMAC). scbt.comnih.gov

However, this reaction is not without its complexities. Research has shown that the reaction can be anomalous, leading to the formation of the isomeric compound, N-(3-hydroxy-1-propenyl)trimethylammonium chloride, rather than the expected epoxide. scribd.com Evidence suggests that the desired N-(2,3-epoxypropyl)trimethylammonium chloride is a likely intermediate that readily rearranges in the presence of trimethylamine. scribd.com The choice of solvent is critical, with aprotic solvents being preferred to minimize the solubility of the product and suppress further reactions. google.comgoogle.com

Catalytic Systems in Epoxypropyl Trimethylammonium Synthesis

The efficiency and selectivity of the synthesis of epoxypropyl trimethylammonium species can be significantly influenced by the use of catalytic systems. In the reaction of epichlorohydrin and trimethylamine, while often performed without an explicit catalyst, the choice of solvent and reaction conditions plays a quasi-catalytic role in directing the reaction pathway and minimizing side reactions. google.comgoogle.com For instance, conducting the reaction in an organic solvent where the product has low solubility can drive the equilibrium towards the desired product and prevent subsequent rearrangements. google.com

In related epoxidation reactions, such as the epoxidation of allyl chloride, various catalysts have been explored to enhance the reaction rate and selectivity. These include titanium-silicon molecular sieves and quaternary ammonium modified polyoxophosphotungstates. researchgate.netpatsnap.com While not directly applied to the synthesis of (2,3-Epoxypropyl)trimethylammonium acetate (B1210297), these catalytic systems highlight potential avenues for improving the epoxidation of unsaturated quaternary ammonium precursors.

Green Chemistry and Sustainable Synthesis Approaches for Quaternary Ammonium Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of quaternary ammonium compounds to reduce their environmental impact. rsc.org This includes the use of renewable resources, the development of biodegradable products, and the design of more efficient and less hazardous synthetic routes.

For instance, quaternary ammonium compounds have been derived from natural materials like tallow (B1178427) and coconut oil. tsijournals.com In the context of epoxypropyl trimethylammonium synthesis, sustainable approaches could involve the use of bio-derived epichlorohydrin or trimethylamine. Furthermore, designing synthetic routes that minimize the use of hazardous solvents and reduce energy consumption are key aspects of green chemistry. The development of environmentally degradable quaternary ammonium salts, which contain functional groups like esters that are susceptible to hydrolysis, is another important area of research. rsc.org This approach aims to mitigate the long-term environmental persistence associated with some traditional quaternary ammonium compounds.

Mechanistic Investigations of Chemical Reactivity

Ring-Opening Reaction Mechanisms of the Epoxide Moiety

The significant reactivity of the epoxide (or oxirane) ring is a consequence of its considerable ring strain, which includes angle, torsional, and steric strain. This inherent strain provides a strong thermodynamic driving force for ring-opening reactions, which can proceed via different mechanisms depending on the reaction conditions and the nature of the nucleophile.

The ring-opening of unsymmetrical epoxides, such as the one in (2,3-Epoxypropyl)trimethylammonium acetate (B1210297), is a nucleophilic substitution reaction that can occur at either of the two carbon atoms of the ring. The specific site of attack, known as regioselectivity, is highly dependent on the pH of the reaction medium.

Under neutral or basic conditions, the reaction proceeds through a classic S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. In this pathway, a nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. Computational analyses, such as the activation strain model, confirm that the reaction barrier is lowest for nucleophilic attack at the least sterically hindered carbon atom. researchgate.netresearchgate.net For (2,3-Epoxypropyl)trimethylammonium acetate, this corresponds to the terminal methylene (B1212753) carbon (C3). The preference for this position is attributed to reduced Pauli repulsion between the incoming nucleophile and the substrate. researchgate.net This steric control ensures that the reaction predominantly yields a secondary alcohol.

In contrast, under acidic conditions, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and weakens the C-O bonds. researchgate.net This activation allows even weak nucleophiles, such as water or alcohols, to open the ring. The reaction proceeds with a character that is intermediate between S\textsubscript{N}1 and S\textsubscript{N}2. The positive charge on the protonated epoxide is better stabilized at the more substituted carbon atom (C2), creating a partial carbocation character at this position. Consequently, the nucleophile preferentially attacks the more substituted carbon, leading to the formation of a primary alcohol. The regioselectivity in acidic media is therefore governed by electronic effects rather than steric hindrance. researchgate.netresearchgate.net

The rate and efficiency of the epoxide ring-opening reaction can be significantly enhanced through catalysis. Catalysts function by activating the epoxide, the nucleophile, or both, thereby lowering the activation energy of the reaction.

Lewis Acid Catalysis: Lewis acids, such as metal salts (e.g., YCl₃, FeCl₃, Sn-Beta), are effective catalysts for epoxide ring-opening. ucdavis.eduosti.govrsc.orgmdpi.com They coordinate to the oxygen atom of the epoxide ring, polarizing the C-O bonds and increasing the electrophilicity of the ring carbons. mdpi.comnih.gov This activation makes the epoxide more susceptible to nucleophilic attack, even by weak nucleophiles. nih.gov The catalytic activity is dependent on the strength of the Lewis acid; for instance, in the ring-opening of epichlorohydrin (B41342) with methanol (B129727), Sn-Beta was found to be significantly more active than Zr-Beta or Hf-Beta. ucdavis.edu Cooperative catalysis, utilizing both a Lewis acid to activate the epoxide and a Lewis base to activate the nucleophile, has been shown to further improve reaction rates and chemoselectivity. rsc.org

Tertiary Amine Catalysis: Tertiary amines themselves can act as catalysts. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (Et₃N) have been shown to effectively catalyze the ring-opening of epoxides with amines and thiols in water. researchgate.netrsc.org The mechanism involves the amine activating the nucleophile or participating directly in the ring-opening step.

Quaternization Reaction Pathways of the Trimethylammonium Group

This compound is a quaternary ammonium (B1175870) salt. The synthesis of its chloride analogue, glycidyltrimethylammonium chloride (GTMAC), provides insight into the quaternization pathway. This reaction typically involves the nucleophilic attack of a tertiary amine, trimethylamine (B31210), on a suitable precursor like epichlorohydrin. researchgate.netacs.orggoogle.com

The reaction proceeds via a nucleophilic substitution where the nitrogen atom of trimethylamine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new C-N bond. This process results in the formation of the positively charged quaternary ammonium cation. Alternatively, the reaction can be viewed as the tertiary amine attacking the epoxide ring of a precursor, followed by subsequent reactions. The efficiency of this quaternization can be influenced by the solvent and reaction conditions. For instance, carrying out the reaction in a solvent where the product has low solubility can sometimes improve yields by preventing further reactions. google.com

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides quantitative insight into the feasibility, rate, and energy changes associated with the chemical reactions of this compound.

Activation energy (Ea) is the minimum energy required for a reaction to occur. In the context of grafting polymers like cellulose (B213188) or starch with epoxypropyltrimethylammonium salts, the activation energy is a critical parameter that influences the reaction rate. Lower activation energies correspond to faster reactions at a given temperature. Catalysts are primarily used to lower this energy barrier.

Experimental and computational studies on related systems have provided values for these energy barriers. For example, the Lewis acid-catalyzed ring-opening of epichlorohydrin with methanol using a Sn-Beta zeolite catalyst was found to have an activation energy of 53 ± 7 kJ/mol. ucdavis.edu In the context of adsorption, which is the initial step of a grafting reaction, the binding of Cr(VI) to cellulose modified with GTMAC was determined to be chemisorption, with an energy value between 8 and 16 kJ/mol, indicating a strong, chemical bond-forming interaction. nih.gov Kinetic studies on the acid hydrolysis of cellulose, a process that also involves breaking down the polymer structure to allow for grafting, have reported activation energies ranging from 85.8 kJ/mol to over 170 kJ/mol, depending on the catalyst and conditions. mdpi.commdpi.com These values underscore the significant energy input required for these transformations and highlight the importance of catalysis in making them efficient.

| Reaction System | Catalyst/Condition | Activation Energy (Ea) / Energy Value | Reference |

|---|---|---|---|

| Epichlorohydrin Ring-Opening with Methanol | Sn-Beta (Lewis Acid) | 53 ± 7 kJ/mol | ucdavis.edu |

| Cellulose Hydrolysis | H-ZSM-5 in Ionic Liquid | 85.8 kJ/mol | mdpi.com |

| Cellulose Degradation | Thermo-oxidative | 100 - 250 kJ/mol | mdpi.com |

| Cr(VI) Adsorption on GTMAC-modified Cellulose | Chemisorption | 8 - 16 kJ/mol | nih.gov |

The ring-opening reactions of epoxides are generally exothermic. nih.gov This is because the significant strain energy stored in the three-membered ring is released upon the formation of a more stable, open-chain product. In an exothermic reaction, the total enthalpy of the products is lower than the total enthalpy of the reactants, and the difference in energy is released into the surroundings, typically as heat. pearson.com

A reaction profile diagram visually represents these energy changes. The diagram plots the potential energy of the system against the progress of the reaction. For an exothermic reaction, the reactants start at a higher energy level than the products. The peak of the curve between reactants and products represents the transition state, and the energy difference between the reactants and this peak is the activation energy (Ea). pearson.com

Theoretical and Computational Modeling of Reactivity

Theoretical and computational modeling serves as a powerful tool in the mechanistic investigation of chemical reactions, providing insights that are often inaccessible through experimental means alone. For compounds like this compound, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can elucidate reaction pathways, transition states, and the dynamic behavior of molecules, thereby offering a detailed understanding of their reactivity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to elucidate the reaction mechanisms of structurally related compounds, such as (2,3-Epoxypropyl)trimethylammonium chloride (EPTAC), providing a strong inferential basis for understanding the reactivity of the acetate form.

A notable application of DFT has been in studying the graft reaction of EPTAC with chitosan (B1678972), a biopolymer with reactive amino (–NH₂) and hydroxyl (–OH) groups. Computational studies have investigated the molecular mechanism of this reaction, revealing key details about the reactivity and energetics of the process. nih.govresearchgate.net

Key Research Findings:

Reactivity of Functional Groups: DFT calculations have shown that the –NH₂ group of the chitosan monomer is more reactive than its –OH and –CH₂OH groups in the reaction with the epoxypropyl side chain. nih.gov This selectivity is crucial for controlling the modification of such biopolymers.

Reaction Energetics: The graft reaction at the –NH₂ group has been calculated to be significantly exothermic. In one study, the reaction was found to be exothermic by 20.5 kcal/mol with a free energy barrier of 42.6 kcal/mol in the absence of a catalyst. nih.govresearchgate.net

Catalytic Effects: The influence of catalysts, such as imidazolium-based ionic liquids, has also been modeled. The presence of 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl) was shown to considerably assist the reaction. The calculations revealed that the reaction catalyzed by the ion-pair is more exothermic (36.5 kcal/mol) and, crucially, the activation energy barrier is significantly reduced to 29.3 kcal/mol. nih.govresearchgate.net This demonstrates the catalytic efficiency of the ionic liquid in promoting the reaction.

Solvent Effects: Further refinements of the model, considering the solvent effect of the ionic liquid, adjusted the exothermicity to 28.0 kcal/mol and the barrier to 29.1 kcal/mol, verifying the experimental observations that such ionic liquids promote the reaction of chitosan with epoxy compounds. nih.govresearchgate.net

These DFT studies provide a quantitative framework for understanding the reaction mechanism, highlighting the preferential reaction sites and the significant role of catalysts in lowering the activation energy.

Calculated Energy Parameters for the Reaction of (2,3-Epoxypropyl)trimethylammonium chloride with Chitosan Monomer

| Reaction Condition | Exothermicity (kcal/mol) | Free Energy Barrier (kcal/mol) |

|---|---|---|

| Uncatalyzed | 20.5 | 42.6 |

| Catalyzed by [Amim]Cl ion-pair | 36.5 | 29.3 |

| Catalyzed by [Amim]Cl (with solvent effect) | 28.0 | 29.1 |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies focused solely on this compound are not extensively documented in the literature, the technique's application to similar systems, such as other ionic liquids and epoxy polymers, demonstrates its potential for providing mechanistic insights. mdpi.comnih.govcore.ac.uk

MD simulations can model the time-dependent behavior of a molecular system, offering a dynamic picture of reaction processes. For this compound, MD simulations could be employed to:

Study Solvation and Diffusion: Investigate the interaction of the compound with solvent molecules, which is critical for understanding reaction kinetics in solution. It can model how the acetate anion and the functionalized cation are solvated and how they diffuse through a medium to approach other reactants.

Analyze Conformational Changes: The flexibility of the epoxypropyl chain is important for its reactivity. MD simulations can explore the different conformations the molecule can adopt and identify the most probable shapes that lead to a successful reaction.

Model Interfacial Phenomena: In applications involving surfaces or interfaces, such as the modification of polymers or other materials, MD simulations can model the adsorption and orientation of the molecule at the interface, providing insights into the initial steps of the reaction mechanism. For instance, studies on other ammonium acetate systems have used MD to explore structural features and dynamics in the liquid state. mdpi.comnih.gov

Simulate Polymer-Monomer Interactions: In the context of polymerization or grafting reactions, MD can simulate the interaction between the epoxy-functionalized monomer and a growing polymer chain or a substrate. This can help in understanding how the molecules align and interact prior to the chemical bond formation. The application of MD to study the thermomechanical properties of cross-linked epoxy polymers highlights the power of this technique in understanding polymer structure and dynamics. core.ac.uk

While direct research findings for this compound from MD simulations are pending, the methodology represents a valuable future direction for gaining a deeper, time-resolved understanding of its chemical reactivity and interaction with other molecules.

Advanced Functionalization and Derivatization Strategies

Surface Modification of Inorganic Materials with Epoxypropyl Trimethylammonium Entities

The introduction of epoxypropyl trimethylammonium groups onto the surfaces of inorganic materials is a powerful method to control their surface properties, such as charge, wettability, and reactivity for subsequent chemical transformations.

Silica (B1680970) nanoparticles (SNPs) are frequently used in various fields due to their high surface area and tunable properties. Functionalization of their surfaces with organosilanes is a common strategy to tailor their interactions with surrounding media. To introduce epoxypropyl trimethylammonium entities, a silane (B1218182) analogue of the title compound, such as (3-glycidyloxypropyl)trimethoxysilane (GPTMS), can be employed to first introduce reactive epoxide groups. nih.govnih.gov

The process involves the reaction of the silane with the silanol (B1196071) groups (Si-OH) on the silica surface. This initial step results in a surface decorated with reactive glycidyl (B131873) moieties. nih.gov These epoxide-functionalized SNPs can then be further reacted with a tertiary amine, followed by quaternization, or directly with a pre-formed quaternary ammonium (B1175870) compound to yield a surface with both epoxide reactivity and cationic charge. The presence of the quaternary ammonium group imparts a permanent positive charge to the nanoparticle surface, which can be crucial for applications involving electrostatic interactions, such as binding to negatively charged cells or biomolecules. semanticscholar.org The resulting functionalized nanoparticles exhibit altered colloidal stability and dispersibility in various solvents.

Table 1: Research Findings on Silica Nanoparticle Functionalization

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Functionalizing Agent | Reagent used to introduce epoxide groups. | (3-glycidyloxypropyl)trimethoxysilane (GPTMS) is commonly used. | nih.gov |

| Reaction | Covalent attachment to the silica surface. | Reaction occurs between the silane and surface silanol groups. | semanticscholar.org |

| Surface Property | Change in surface charge. | Introduction of quaternary ammonium groups creates a permanent positive surface charge. | semanticscholar.org |

| Application | Potential use in biomedical fields. | Facilitates interactions with negatively charged biological entities. | nih.gov |

Creating solid surfaces with reactive epoxide groups is a versatile strategy for covalent immobilization of a wide array of molecules. researchgate.netacs.org One effective method is the pulsed plasma polymerization of monomers like glycidyl methacrylate (B99206), which deposits a thin, uniform polymer film rich in epoxide groups onto a substrate. researchgate.netacs.org Another approach involves using photocurable copolymers containing glycidyl methacrylate, which can be coated onto a surface and then cross-linked using UV light. nih.govsci-hub.se

Once the epoxide-functionalized surface is prepared, it becomes a platform for numerous derivatization reactions. The surface-bound epoxide rings can be opened by a variety of nucleophiles, enabling the covalent attachment of molecules with specific functionalities. sci-hub.sefrontiersin.orgrsc.org For instance:

Amines (-NH₂): Primary and secondary amines react readily with epoxides to form stable amino alcohol linkages. This is widely used to immobilize proteins, peptides, and DNA. researchgate.net

Thiols (-SH): Thiol groups react to form thioether bonds, a strategy employed for attaching cysteine-containing peptides or other sulfur-containing molecules. rsc.org

Carboxylic acids (-COOH) and Alcohols (-OH): These nucleophiles can also open the epoxide ring, leading to ester and ether linkages, respectively. rsc.org

This two-step approach—surface activation with epoxides followed by nucleophilic addition—provides a robust and highly adaptable method for creating custom functional surfaces for applications ranging from biosensors and microarrays to antimicrobial coatings. researchgate.netnih.govresearchgate.net

Chemical Grafting onto Biopolymeric Systems

(2,3-Epoxypropyl)trimethylammonium acetate (B1210297) is extensively used to modify natural polymers. This process, often termed "cationization," enhances their solubility in water and introduces positive charges, which is beneficial for applications in drug delivery, flocculation, and antimicrobial materials.

Chitosan (B1678972), a polysaccharide derived from chitin, possesses primary amine (-NH₂) and hydroxyl (-OH) groups that are excellent nucleophiles for reacting with the epoxide ring of (2,3-Epoxypropyl)trimethylammonium acetate or its chloride analogue, GTMAC. researchgate.netnih.gov The reaction typically occurs in an aqueous acidic solution or a specialized solvent system like an ionic liquid, where the chitosan is soluble. eu-sword.comresearchgate.net

The nucleophilic attack can happen at both the C2-amino group and the C3/C6-hydroxyl groups, leading to N- and O-functionalization. researchgate.net Theoretical and experimental studies have shown that the primary amine group is generally more reactive than the hydroxyl groups. nih.govresearchgate.net The reaction results in the formation of N-[(2-hydroxy-3-trimethylammonium)propyl] chitosan, a water-soluble derivative often abbreviated as HTCC. researchgate.netmdpi.com

The extent of this modification is quantified by the Degree of Substitution (DS), which represents the average number of ammonium groups attached per glucosamine (B1671600) unit. The DS can be controlled by adjusting reaction parameters such as temperature, time, and the molar ratio of the reactants. researchgate.net Researchers utilize techniques like Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the resulting quaternized chitosan and determine the DS. mdpi.comresearchgate.net For instance, in ¹H NMR spectra, the appearance of a new peak around 3.2 ppm is characteristic of the methyl protons of the trimethylammonium group, and its integration relative to the chitosan backbone protons allows for the calculation of the DS. mdpi.comresearchgate.net

Table 2: Research Findings on Chitosan Functionalization

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Reagent | Quaternizing agent used. | Glycidyl trimethylammonium chloride (GTMAC) is a common reagent. | researchgate.netnih.gov |

| Reaction Sites | Functional groups on chitosan that react. | The C2-amino group is more reactive than the C3/C6-hydroxyl groups. | nih.govresearchgate.net |

| Product | The resulting water-soluble derivative. | N-[(2-hydroxy-3-trimethylammonium)propyl] chitosan (HTCC). | researchgate.netmdpi.com |

| DS Determination | Method to quantify the modification. | ¹H NMR spectroscopy is used to determine the Degree of Substitution. | mdpi.comresearchgate.net |

| Reaction Condition | Factor influencing the DS. | DS can be controlled by molar ratio, temperature, and reaction time. | researchgate.net |

Cellulose (B213188) and starch are abundant polysaccharides composed of glucose units linked together. Unlike chitosan, they lack primary amine groups, and their reactivity stems from the numerous hydroxyl groups on the anhydroglucose (B10753087) units. researchgate.net The cationization of these biopolymers with this compound or similar reagents proceeds via an etherification reaction under alkaline conditions. researchgate.netumn.edu

Sodium hydroxide (B78521) is typically used as a catalyst to deprotonate the hydroxyl groups on the polysaccharide, converting them into more potent alkoxide nucleophiles. researchgate.net These alkoxides then attack the carbon atom of the epoxide ring, leading to the formation of a stable ether linkage and covalently attaching the quaternary ammonium moiety to the polymer backbone. nih.gov

This modification significantly alters the properties of native cellulose and starch. The introduction of cationic groups disrupts the extensive hydrogen-bonding network, which increases their solubility and dispersibility in water. researchgate.net Cationic starch is widely used in the paper industry as a wet-end additive to improve strength and filler retention. umn.edu Similarly, cationic cellulose finds applications in textiles, personal care products, and as a flocculant in water treatment. nih.govresearchgate.netktappi.kr The reaction efficiency and degree of substitution depend on factors like the concentration of NaOH, reaction temperature, and the ratio of the cationizing agent to the anhydroglucose units. umn.eduresearchgate.netdocumentsdelivered.com

Gelatin is a protein derived from collagen and is rich in various amino acid residues with functional side chains, including the primary amine groups of lysine. dergipark.org.trresearchgate.net These amine groups, along with other nucleophilic groups, can react with the epoxide ring of this compound under suitable pH conditions, typically alkaline. acs.orgresearchgate.net

The reaction involves the nucleophilic addition of gelatin's amino groups to the epoxide, resulting in a stable covalent bond and the introduction of quaternary ammonium groups onto the protein backbone. acs.orgrhhz.net This modification imparts a net positive charge to the gelatin molecule, enhancing its antibacterial properties. researchgate.netresearchgate.net The quaternized gelatin can be further processed, for instance, into hydrogels by crosslinking with other reagents or via photopolymerization if the gelatin has been previously methacrylated. nih.govdergipark.org.tr Characterization of the modified gelatin using techniques like ¹H NMR confirms the successful grafting by showing signals corresponding to the protons of the quaternary ammonium groups. nih.gov This chemical modification expands the utility of gelatin in biomedical applications, such as in wound dressings and antibacterial coatings, where its inherent biocompatibility is combined with enhanced antimicrobial efficacy. acs.orgdergipark.org.tr

Functionalization of Carbon-Based Nanomaterials (e.g., Graphene Oxide) via Epoxy Ring Opening

The covalent grafting of "(2,3-Epoxypropyl)trimethylammonium" moieties onto the surface of graphene oxide is primarily achieved through the nucleophilic attack of the oxygen-containing functional groups present on the GO surface, such as hydroxyl and carboxyl groups, on the strained epoxy ring of the functionalizing agent. This reaction is typically carried out in a suitable solvent and may be catalyzed by acidic or basic conditions. The ring-opening of the epoxide results in the formation of a stable ether linkage, covalently bonding the quaternary ammonium compound to the graphene oxide backbone.

The introduction of quaternary ammonium groups onto the graphene oxide surface imparts a positive charge, significantly altering its surface properties. This modification can enhance the material's dispersibility in polar solvents, improve its interfacial adhesion with polymeric matrices, and introduce new functionalities, such as antimicrobial activity.

Detailed research findings from studies on the functionalization of graphene oxide with the structurally similar glycidyl trimethylammonium chloride (GTMAC) provide valuable insights into the reaction parameters and the properties of the resulting materials. These studies often involve a systematic investigation of reaction conditions to optimize the degree of functionalization.

| Parameter | Condition | Observation |

| Solvent | Deionized water, Ethanol, N,N-Dimethylformamide (DMF) | The choice of solvent can influence the dispersion of GO and the reaction rate. |

| Temperature | 60-90 °C | Higher temperatures generally increase the reaction rate but may also lead to the partial reduction of GO. |

| Reaction Time | 12-24 hours | Sufficient time is required to ensure a high degree of functionalization. |

| pH | Basic conditions (e.g., using triethylamine) | Base catalysis facilitates the deprotonation of hydroxyl groups on GO, enhancing their nucleophilicity for attacking the epoxy ring. |

| Reactant Ratio | Varied (GO to GTMAC) | The degree of functionalization can be controlled by adjusting the molar ratio of the reactants. |

The data in this table is a representative summary based on typical conditions for similar functionalization reactions and may not reflect a single specific study.

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), thermogravimetric analysis (TGA), and transmission electron microscopy (TEM) are crucial for confirming the successful covalent attachment of the quaternary ammonium compound and for evaluating the properties of the functionalized graphene oxide.

FTIR analysis typically reveals the appearance of new peaks corresponding to the C-N stretching vibrations and changes in the bands associated with the epoxy and hydroxyl groups of GO, confirming the ring-opening reaction. XPS is employed to determine the elemental composition and chemical states of the elements on the surface, with the detection of nitrogen being a key indicator of successful functionalization. TGA can be used to quantify the amount of grafted organic material by measuring the weight loss at different temperatures. TEM provides morphological information, showing the layered structure of the functionalized graphene oxide.

The resulting quaternary ammonium-functionalized graphene oxide exhibits enhanced properties, making it a promising material for applications in nanocomposites, water purification, and biomedical fields, owing to its improved dispersibility and inherent antimicrobial characteristics.

Polymerization Science and Macromolecular Engineering

Cationic Polymer Synthesis Utilizing (2,3-Epoxypropyl)trimethylammonium Acetate (B1210297) Analogues as Monomers

Analogues of (2,3-Epoxypropyl)trimethylammonium acetate, such as (2,3-Epoxypropyl)trimethylammonium chloride (EPTMAC) or glycidyltrimethylammonium chloride (GTMAC), are valuable monomers in the synthesis of cationic polymers. The presence of the epoxy ring allows for ring-opening polymerization, which can be initiated by various cationic or anionic initiators. This process leads to the formation of linear or crosslinked polymers with pendant quaternary ammonium (B1175870) groups, imparting a positive charge to the polymer backbone.

The epoxy group in this compound analogues is a key functional group that enables chain extension and crosslinking reactions, which are fundamental to the formation of robust polymer networks. These reactions are typically carried out with nucleophilic curing agents, such as amines, that attack the electrophilic carbon atoms of the epoxy ring, leading to its opening and the formation of a new covalent bond.

The process of network formation can be visualized as the gradual build-up of a three-dimensional structure from smaller monomer or prepolymer units. Initially, the reaction between the epoxy groups and the curing agent leads to the formation of linear chains or branched structures. As the reaction progresses, these chains become interconnected through further reactions of the remaining epoxy and curing agent functionalities, a process known as crosslinking. This leads to a significant increase in molecular weight and viscosity, eventually resulting in the formation of an insoluble and infusible gelled network.

The choice of curing agent plays a crucial role in determining the final properties of the polymer network. Aliphatic and aromatic amines are common choices, with aromatic amines generally imparting higher thermal and chemical resistance due to the rigidity of the aromatic rings. The functionality of the amine (i.e., the number of active hydrogen atoms) also influences the crosslink density of the network. For instance, a diamine can react with two epoxy groups, acting as a chain extender, while a triamine or tetraamine (B13775644) can react with three or four epoxy groups, respectively, leading to the formation of a more densely crosslinked network. The stoichiometry between the epoxy groups and the amine hydrogens is another critical parameter that needs to be carefully controlled to achieve the desired network structure and properties.

The resulting crosslinked polymers exhibit a range of desirable properties, including high thermal stability, good mechanical strength, and chemical resistance. The presence of the quaternary ammonium groups also imparts unique characteristics to the network, such as hydrophilicity and antimicrobial activity.

To further tailor the properties of polymers derived from this compound analogues, copolymerization with other monomers is a widely employed strategy. This approach allows for the precise control of the chemical composition and architecture of the final polymer, enabling the fine-tuning of its physical and chemical properties.

One common approach is the copolymerization of a glycidyltrimethylammonium salt with a non-ionic monomer, such as acrylamide (B121943) or a methacrylate (B99206). For instance, the copolymerization of acrylamide (AM) and diallyldimethylammonium chloride (DADMAC), a structurally different cationic monomer, has been studied. In these systems, the reactivity ratios of the monomers play a crucial role in the final copolymer composition and microstructure. It has been observed that the conversion of AM is generally faster than that of DADMAC. researchgate.net Increasing the reaction temperature can improve the conversion rates of both monomers. researchgate.net

Another example is the copolymerization of glycidyl (B131873) methacrylate (GMA), which contains an epoxy group similar to GTMAC, with methyl acrylate (B77674) (MA). The monomer reactivity ratios for this system were determined to be r1(GMA) = 0.22 and r2(MA) = 0.50, indicating that the resulting copolymer has a tendency towards an alternating structure. koreascience.kr

The incorporation of the cationic monomer influences various properties of the resulting copolymer. For example, in the copolymerization of a cationic double-charged monomer with acrylamide, the intrinsic viscosity of the copolymer was found to decrease with an increasing fraction of the cationic monomer in the feed, highlighting the influence of electrostatic interactions on the polymer chain conformation in solution. researchgate.net

Below is a data table summarizing the results of a copolymerization study involving glycidyl methacrylate (GMA), a monomer with a reactive epoxy group, and various fluoroalkyl methacrylates. This illustrates how copolymer composition affects surface properties, which is a key aspect of tailoring polymer characteristics.

| Comonomer 1 (M1) | Comonomer 2 (M2) | M1 in Feed (mol%) | M2 in Feed (mol%) | Surface Free Energy (mN/m) of Copolymer Coating |

|---|---|---|---|---|

| Glycidyl Methacrylate (GMA) | 2,2,2-trifluoroethyl methacrylate (TEMA) | 67 | 33 | 25 |

| Glycidyl Methacrylate (GMA) | 2,2,2-trifluoroethyl methacrylate (TEMA) | 34 | 66 | 18 |

| Glycidyl Methacrylate (GMA) | 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFMA) | 67 | 33 | 21 |

| Glycidyl Methacrylate (GMA) | 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFMA) | 34 | 66 | 15 |

| Glycidyl Methacrylate (GMA) | 2-(perfluorobutyl)ethyl methacrylate (PBMA) | 67 | 33 | 19 |

| Glycidyl Methacrylate (GMA) | 2-(perfluorobutyl)ethyl methacrylate (PBMA) | 34 | 66 | 13 |

Design and Development of Polymer Systems with Incorporated Quaternary Ammonium Epoxide Functionality

The unique bifunctional nature of quaternary ammonium epoxides allows for their incorporation into a wide range of polymer systems, leading to materials with enhanced performance characteristics. The presence of the reactive epoxy group allows for covalent bonding into the polymer matrix, while the quaternary ammonium group provides desirable properties such as improved compatibility in blends and controlled charge density in polyelectrolytes.

In the field of polymer blends and composites, achieving good interfacial adhesion between the different phases is crucial for obtaining desirable mechanical properties. Polymeric compatibilizers are often added to improve the compatibility between immiscible polymers or between a polymer matrix and a filler. Quaternary ammonium compounds, including those with epoxide functionality, have shown promise as effective compatibilizers. mdpi.com

The compatibilizing effect of these compounds stems from their ability to interact with both polar and non-polar components of a blend or composite. The quaternary ammonium group can interact with polar polymers or fillers through ionic or hydrogen bonding interactions, while the organic part of the molecule can have an affinity for the non-polar phase. When a quaternary ammonium epoxide is used, the epoxy group can further react with functional groups on one of the blend components, leading to the in-situ formation of a graft copolymer at the interface, which acts as a very effective compatibilizer.

For example, the addition of a compatibilizer containing glycidyl methacrylate (GMA) has been shown to improve the mechanical properties of polylactide (PLA)/poly(ε-caprolactone) (PCL) blends. The epoxy groups of the GMA-containing compatibilizer can react with the end groups of PLA and PCL, leading to better interfacial adhesion and improved stress transfer between the two phases. This results in a significant enhancement of the impact strength of the blend. Similarly, functionalized polyolefins with maleic anhydride (B1165640) or glycidyl methacrylate have been used to improve the compatibility of polyethylene/wood flour composites. researchgate.net

The following table presents data on the effect of a compatibilizer containing glycidyl methacrylate (GMA) on the mechanical properties of a polylactide (PLA)/poly(ε-caprolactone) (PCL) blend.

| Blend Composition (PLA/PCL) | Compatibilizer (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |

|---|---|---|---|---|

| 70/30 | 0 | 45.3 | 11.5 | 6.2 |

| 70/30 | 6 (with GMA) | 40.1 | 150.0 | 27.6 |

Cationic polyelectrolytes are polymers with positively charged groups along their backbone. The charge density, which is the number of charges per unit length or mass of the polymer, is a critical parameter that governs their behavior in solution and their interaction with other charged species. The incorporation of quaternary ammonium epoxide monomers into a polymer backbone provides a straightforward method for controlling the charge density of the resulting cationic polyelectrolyte.

By copolymerizing a quaternary ammonium epoxide monomer with a non-ionic monomer, the charge density of the final polyelectrolyte can be systematically varied by adjusting the molar ratio of the two monomers in the feed. This allows for the synthesis of a series of polyelectrolytes with a wide range of charge densities, which is essential for optimizing their performance in various applications, such as flocculants in wastewater treatment, gene delivery vectors, and antimicrobial agents.

A common application of this principle is the cationization of natural polymers like starch and chitosan (B1678972). For example, starch can be reacted with glycidyltrimethylammonium chloride (GTMAC) in the presence of a catalyst to introduce quaternary ammonium groups onto the starch backbone. The degree of substitution (DS), which is a measure of the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit, is directly related to the charge density of the cationic starch. The DS can be controlled by varying the reaction conditions, such as the GTMAC dosage, temperature, and reaction time. umn.edu

Similarly, chitosan, a cationic polysaccharide, can be further modified with GTMAC to increase its positive charge density. The surface charge of the modified chitosan can be assessed by measuring its zeta potential. The modification of chitosan with GTMAC leads to a significant increase in the positive zeta potential, confirming the successful introduction of additional cationic groups. rsc.org

The table below illustrates the effect of reaction conditions on the degree of substitution (DS) of cationic starch synthesized using glycidyltrimethylammonium chloride (GTMAC), demonstrating the controllability of charge density.

| GTMAC/Starch Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Degree of Substitution (DS) | Reaction Efficiency (%) |

|---|---|---|---|---|

| 0.5 | 40 | 12 | 0.05 | 99.6 |

| 1.0 | 40 | 12 | 0.10 | 98.5 |

| 2.0 | 40 | 12 | 0.20 | 97.2 |

| 4.0 | 40 | 12 | 0.38 | 93.1 |

Analytical Chemistry Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation of Derivatives (e.g., ¹H NMR, ¹³C NMR, FTIR, XRD)

Spectroscopic methods are fundamental in confirming the successful synthesis and structural integrity of derivatives of (2,3-Epoxypropyl)trimethylammonium acetate (B1210297), particularly when it is grafted onto polymeric backbones like chitosan (B1678972).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for providing detailed information about the molecular structure. nih.govnih.gov

¹H NMR (Proton NMR): In the analysis of modified polymers, ¹H NMR spectra can confirm the presence of the trimethylammonium group. For instance, in the synthesis of N-(2-hydroxy)propyl-3-trimethylammonium chitosan chloride (HTCC), a derivative with a similar cationic moiety, the appearance of a distinct signal around 3.2 ppm is attributed to the protons of the trimethylammonium group (-N⁺(CH₃)₃). nih.govmdpi.com Other signals corresponding to the epoxypropyl group can also be identified to confirm successful grafting. mdpi.com The degree of substitution can often be calculated by comparing the integration of characteristic proton signals of the substituent with those of the polymer backbone. mdpi.com

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. In derivatives, new peaks corresponding to the carbons of the (2,3-Epoxypropyl)trimethylammonium group will appear. For example, the carbon atoms of the trimethylammonium group typically resonate at a specific chemical shift, providing clear evidence of the modification. Quantitative ¹³C NMR has been used to determine the number of quaternary ammonium (B1175870) groups introduced per monomer unit in modified natural polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups present in a compound. When (2,3-Epoxypropyl)trimethylammonium acetate reacts with a polymer, changes in the FTIR spectrum are observed. For example, in the modification of chitosan, a new characteristic absorption band appearing around 1480 cm⁻¹ is indicative of the C-N bending vibration of the trimethylammonium group. nih.govmdpi.com The disappearance or shifting of bands related to the polymer's original functional groups (like hydroxyl or amino groups) can also signify a successful reaction. mdpi.com

X-ray Diffraction (XRD) analysis is employed to investigate the crystalline structure of materials. mdpi.commdpi.com The modification of semi-crystalline polymers, such as chitosan, with this compound often leads to a decrease in crystallinity. nih.gov This is observed in the XRD pattern as a broadening of the characteristic diffraction peaks, indicating that the grafting of the bulky quaternary ammonium group disrupts the ordered, crystalline arrangement of the polymer chains. researchgate.net

| Technique | Key Findings for Structural Elucidation | Typical Observations in Derivatives |

|---|---|---|

| ¹H NMR | Confirms the presence of specific proton environments. | Appearance of a signal around 3.2 ppm for the -N⁺(CH₃)₃ group. nih.govmdpi.com |

| ¹³C NMR | Provides information on the carbon framework. | New peaks corresponding to the carbons of the epoxypropyl and trimethylammonium groups. |

| FTIR | Identifies functional groups. | New absorption band around 1480 cm⁻¹ (C-N vibration of the trimethylammonium group). nih.govmdpi.com |

| XRD | Analyzes crystalline structure. | Broadening of diffraction peaks, indicating a decrease in the crystallinity of the modified polymer. nih.govresearchgate.net |

Chromatographic Analysis of Reaction Products and Purity

Chromatographic techniques are essential for separating and quantifying the components of a reaction mixture, thereby assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile compounds. For quaternary ammonium compounds like (2,3-Epoxypropyl)trimethylammonium and its byproducts, which lack a strong UV chromophore, indirect detection methods are often necessary. nih.gov Ion-pair reversed-phase HPLC is a suitable technique. nih.govnih.gov In this method, an ion-pairing reagent (e.g., perchlorate) is added to the mobile phase to form a neutral complex with the cationic analyte, allowing it to be retained and separated on a nonpolar stationary phase (like a C18 column). nih.gov Detection can be achieved using a refractive index detector or by forming a complex with a metal ion that can be detected by UV-vis spectroscopy. nih.govnih.gov

Capillary Electrophoresis (CE) is another powerful technique for the analysis of charged species. nih.gov It offers high resolution and efficiency for separating the cationic reactant, the main product, and potential hydrolysis byproducts such as (3-chloro-2-hydroxypropyl)trimethylammonium and (2,3-dihydroxypropyl)trimethylammonium (in the case of the chloride precursor). nih.govjst.go.jp Separation is achieved in a capillary based on the electrophoretic mobility of the ions in an applied electric field. Indirect UV detection is commonly used, where a chromophoric ion (like copper(II)) is added to the buffer, and the analyte is detected as a decrease in absorbance. nih.gov

| Technique | Principle | Application in Analysis |

|---|---|---|

| Ion-Pair HPLC | Separation based on partitioning of neutral ion-pairs between a nonpolar stationary phase and a polar mobile phase. nih.govnih.gov | Quantification of the main product and separation from unreacted starting materials and non-ionic impurities. |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. nih.gov | High-resolution separation of the cationic product from its structurally similar and charged byproducts. nih.govjst.go.jp |

Electroanalytical Methods for Surface Properties and Aggregation Behavior (e.g., Zeta Potential, Conductivity, Surface Tension, Critical Micelle Concentration)

Electroanalytical methods are crucial for characterizing the surface charge of modified materials and the aggregation behavior of the compound in solution, which is important for applications involving interfaces, such as flocculation and emulsification.

Zeta Potential measurement is used to determine the surface charge of particles in a dispersion. The grafting of the cationic (2,3-Epoxypropyl)trimethylammonium group onto a substrate, such as cellulose (B213188) or silica (B1680970), will impart a positive charge. Zeta potential analysis can confirm this change in surface chemistry, typically showing a shift from a negative or neutral potential to a positive one. mdpi.com The magnitude of the zeta potential provides an indication of the stability of colloidal dispersions; highly positive or negative values suggest greater stability against aggregation. researchgate.netnih.gov

Conductivity measurements are employed to study the aggregation behavior of surfactants in solution. As a quaternary ammonium salt, this compound can act as a surfactant. In a plot of conductivity versus concentration, the slope of the line changes at the point where micelles begin to form. This point is known as the Critical Micelle Concentration (CMC) . nih.gov Below the CMC, the conductivity increases linearly with concentration as more free ions are available. Above the CMC, the increase in conductivity is slower because the added surfactant molecules form micelles, which have lower mobility than the free ions. alfatest.itwikipedia.orgbiolinscientific.com

Surface Tension is another property used to determine the CMC. Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated. researchgate.netmdpi.com At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. nih.govacs.org The concentration at which this plateau begins is the CMC. alfatest.itaatbio.com

| Method | Property Measured | Information Obtained |

|---|---|---|

| Zeta Potential | Surface charge of particles in a dispersion. | Confirms cationic modification of surfaces and indicates colloidal stability. mdpi.comresearchgate.net |

| Conductivity | Electrical conductivity of a solution. | Determines the Critical Micelle Concentration (CMC) by identifying the change in slope of conductivity vs. concentration. nih.gov |

| Surface Tensiometry | Force acting on the surface of a liquid. | Determines the CMC by identifying the concentration at which surface tension no longer decreases. researchgate.netmdpi.com |

Thermal Analysis Techniques for Polymer Stability (e.g., Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to study the effect of chemical modification on the thermal stability of polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is critical for understanding how the introduction of the (2,3-Epoxypropyl)trimethylammonium group affects the thermal degradation profile of a polymer. For natural polymers like chitosan, TGA curves typically show an initial weight loss due to the evaporation of adsorbed water, followed by one or more stages of decomposition at higher temperatures. nih.govresearchgate.net The modification can alter the decomposition temperature and the amount of residual char. Often, the introduction of ionic groups can either slightly decrease the onset temperature of degradation due to the disruption of the polymer's stable structure or, in some cases, increase the thermal stability. nih.govekb.eg TGA provides valuable data on the upper temperature limits for the processing and application of the modified materials. researchgate.net

Advanced Material Science Applications Research Focus

Development of Materials for Water Treatment and Adsorption Technologies

The modification of natural polymers with (2,3-Epoxypropyl)trimethylammonium acetate (B1210297) is a key strategy in developing materials for water purification. The introduction of cationic sites onto these polymers enhances their interaction with negatively charged particles and pollutants, facilitating their removal from aqueous environments.

Cationic derivatives of natural polymers like starch and cellulose (B213188), synthesized using (2,3-Epoxypropyl)trimethylammonium chloride (EPTAC) or its precursor 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC), are effective flocculants. researchgate.netumn.educonicet.gov.armdpi.comresearchgate.netmdpi.commdpi.com These modified biopolymers are utilized in water treatment to aggregate suspended particles, and in the papermaking industry to improve the retention of fillers and fines. mdpi.com

The cationization process involves the reaction of the hydroxyl groups on the polysaccharide backbone with the epoxide ring of the reagent under alkaline conditions. researchgate.netumn.eduresearchgate.net This introduces quaternary ammonium (B1175870) groups, creating cationic sites that can neutralize the negative surface charges of suspended particles like clays, silica (B1680970), and microorganisms in wastewater, leading to their aggregation and sedimentation. umn.edu In papermaking, these cationic polymers enhance the retention of negatively charged fillers such as precipitated calcium carbonate (PCC) by bridging the filler particles and cellulose fibers. mdpi.com

Research has shown that the degree of substitution (DS), which is the average number of hydroxyl groups substituted with cationic groups per anhydroglucose (B10753087) unit, is a critical parameter influencing flocculation performance. researchgate.netumn.edu For instance, a study on cationic starch flocculants synthesized with EPTAC demonstrated that mechanical activation of starch prior to the reaction could significantly increase the DS from 0.300 to a higher value, with a corresponding reaction efficiency of 75.06%. researchgate.net Another study highlighted that cationic fibrillated celluloses with a DS of approximately 0.13–0.16 exhibited the best flocculation performance for PCC, increasing filler retention from 43% to around 61–62%. mdpi.com

Table 1: Flocculation Performance of Cationic Cellulose

| Retention Agent | Degree of Substitution (DS) | Filler Retention (%) | Dosage (mg/g of PCC) |

|---|---|---|---|

| None | N/A | 43 | 0 |

| Cationic Fibrillated Cellulose | 0.13–0.16 | 61–62 | 20 |

| Commercial CPAM | N/A | 73 | 1 |

Data sourced from a comparative study on retention agents for precipitated calcium carbonate (PCC). mdpi.com

The introduction of permanent positive charges onto solid supports using (2,3-Epoxypropyl)trimethylammonium derivatives is a key method for creating effective adsorbents for anionic contaminants. These functionalized materials are capable of removing pollutants such as hexavalent chromium (Cr(VI)) and various dyes from industrial wastewater through electrostatic interactions.

Cationized cellulose, prepared by treating it with glycidyltrimethylammonium chloride (GTMAC), has been investigated for its ability to remove Cr(VI) from solutions under conditions simulating acid mine drainage. nih.gov The quaternary ammonium groups on the cellulose surface act as binding sites for the negatively charged chromate (B82759) ions. Research has demonstrated that GTMAC-modified cellulose can remove a significant percentage of Cr(VI) from contaminated water. nih.gov However, the efficiency can be affected by the pH of the solution and the presence of other competing ions. For example, in one study, the removal of Cr(VI) by GTMAC-modified cellulose decreased from a higher efficiency to 22% in actual acid mine drainage water, likely due to competition from other ions like aluminum and iron. nih.gov

The adsorption kinetics for such systems often follow a pseudo-second-order model, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov

Table 2: Cr(VI) Removal by Cationized Cellulose

| Adsorbent | Contaminant | Removal Efficiency (%) in Simulated Water | Removal Efficiency (%) in AMD Water (pH 2.7) |

|---|---|---|---|

| GTMAC-Cationized Cellulose | Cr(VI) | 47 - 72 | 22 |

AMD: Acid Mine Drainage. Data reflects the impact of competing ions on adsorption efficiency. nih.gov

Innovation in Corrosion Inhibition Systems with Epoxy Resins

The incorporation of quaternary ammonium compounds, structurally related to (2,3-Epoxypropyl)trimethylammonium acetate, into epoxy resin coatings represents an innovative approach to corrosion inhibition. These compounds can enhance the protective properties of the coatings through various mechanisms. When blended into an epoxy matrix, these additives can improve the barrier properties and, in some cases, provide active corrosion inhibition.

Research has shown that modifying epoxy coatings with quaternary ammonium compounds can significantly enhance their anti-corrosion performance. For instance, the addition of a Schiff base quaternary ammonium salt (SQAS) combined with graphene oxide (GO) into an epoxy resin has been demonstrated to substantially increase the impedance of the coating. researchgate.net In one study, a coating containing 0.5% SQAS-GO exhibited an impedance value of 6.31 × 10¹⁰ ohm cm² after 14 days of immersion in simulated seawater, which was two orders of magnitude higher than that of the pure epoxy coating (1.09 × 10⁸ ohm cm²). researchgate.net This indicates a superior resistance to the penetration of corrosive species.

The presence of the quaternary ammonium moiety can also impart antimicrobial properties to the coating, which is crucial for inhibiting microbially induced corrosion. researchgate.net Furthermore, the modification of epoxy resins with these compounds can lead to improved adhesion and mechanical properties of the coating system.

Research on Carbon Dioxide Capture Technologies Utilizing Epoxide-Functionalized Sorbents

Epoxide-functionalized sorbents are a promising class of materials for carbon dioxide (CO₂) capture, particularly in post-combustion applications. The functionalization of amine-containing polymers, such as polyethyleneimine (PEI), with epoxides can enhance their thermal stability and CO₂ capture performance. ssrn.comchemrxiv.orgresearchgate.net

The reaction of epoxides with the amine groups in PEI introduces hydroxyl groups, which can lead to stronger hydrogen bonding within the polymer network. chemrxiv.org This increased hydrogen bonding can restrict the mobility of the polymer chains, which is believed to decelerate mobility-dependent radical propagation reactions that are responsible for the oxidative degradation of the sorbent during the CO₂ adsorption-desorption cycles. chemrxiv.org

Studies have shown that functionalizing PEI with 1,2-epoxybutane (B156178) can reduce the heat of CO₂ adsorption, which in turn facilitates the desorption of CO₂ during the regeneration step, leading to a more energy-efficient process. researchgate.net For instance, one study reported that the functionalization of PEI with 1,2-epoxybutane allowed for over 99% of the captured CO₂ to be desorbed during regeneration, compared to only 76% for unmodified PEI. researchgate.net

Furthermore, these epoxide-functionalized sorbents can exhibit high CO₂ adsorption capacities. A scalable solid adsorbent made by functionalizing PEI with 1,2-epoxybutane and immobilizing it on silica supports achieved a dry-state CO₂ adsorption capacity of 1.02 mmol/g. ssrn.com Under humid conditions, which are typical for flue gases, the CO₂ uptake of this material increased to 1.48 mmol/g. ssrn.com

Table 3: CO₂ Adsorption Capacity of Epoxide-Functionalized Sorbents

| Sorbent | CO₂ Adsorption Capacity (mmol/g) - Dry | CO₂ Adsorption Capacity (mmol/g) - Humid | CO₂ Desorption (%) |

|---|---|---|---|

| PEI functionalized with 1,2-epoxybutane on Silica | 1.02 | 1.48 | >99 |

| Unmodified PEI | N/A | N/A | 76 |

Data highlights the enhanced performance of epoxide-functionalized PEI for CO₂ capture. ssrn.comresearchgate.net

Exploration in Fuel and Lubricant Additives for Demulsification Performance Enhancement

Quaternary ammonium salts, which share the functional cationic group with this compound, are investigated as additives in fuels and lubricants. While they are often used as detergents in fuels, they can negatively impact the demulsibility of the fuel, making it more difficult to separate water. googleapis.com This has led to research into novel demulsifier blends that can effectively function in the presence of these quaternary ammonium salts.

The challenge lies in formulating demulsifiers that can counteract the emulsifying tendencies of the quaternary ammonium salt detergents. googleapis.com One approach involves a blend of different polymers, such as alkoxylated phenol (B47542) formaldehyde (B43269) polymers, alkoxylated fatty acid polymers, and alkoxylated polyimine polymers, to achieve effective demulsification in fuels containing quaternary ammonium salts. googleapis.com These blends are designed to destabilize water-in-fuel emulsions, allowing for the separation and removal of water, which is crucial for preventing corrosion and other issues in fuel systems.

While this compound itself is not directly cited as a demulsifier, the broader class of quaternary ammonium compounds to which it belongs is central to the problem and the solutions being explored in this field.

Biomedical Material Research (Excluding Clinical Human Trials)

In the realm of biomedical research, the chemical modification of materials with (2,3-Epoxypropyl)trimethylammonium derivatives is a key strategy for developing advanced biomaterials. The introduction of cationic quaternary ammonium groups onto the surface of materials can impart antimicrobial properties and enhance their interaction with biological systems.

The epoxy group in compounds like (2,3-Epoxypropyl)trimethylammonium chloride allows for its covalent attachment to various biomaterials, thereby introducing cationic functionalities. This surface modification can improve the biocompatibility and cellular adhesion of materials used for implants and nanoparticles.

Furthermore, the synthesis of cationic polysaccharides through reaction with this reagent is a significant area of research. conicet.gov.arresearchgate.netnih.gov These modified biopolymers are being explored for a variety of biomedical applications, including as non-viral carriers for gene delivery systems. nih.gov The positive charge of the cationic polysaccharide allows it to form complexes with negatively charged DNA, facilitating its entry into cells. nih.gov These materials are attractive for such applications due to their natural or semi-natural origin, non-toxicity, biodegradability, and biocompatibility. nih.gov

Additionally, materials functionalized with quaternary ammonium compounds have demonstrated antimicrobial activity. The positively charged nitrogen is thought to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to their inactivation. This property is being investigated for the development of antimicrobial surfaces and materials to reduce the risk of infections associated with medical devices.

Biomaterial Surface Modification for Enhanced Interfacial Properties and Cellular Adhesion

The success of biomaterials in medical devices and tissue engineering is highly dependent on their interaction with the surrounding biological environment. nih.gov Surface modification is a critical strategy to control these interactions, enhancing biocompatibility and promoting specific cellular responses like adhesion, which is essential for tissue integration. numberanalytics.comnumberanalytics.com Altering surface properties such as chemistry, charge, and energy can create a more favorable microenvironment for cells. numberanalytics.comarxiv.org

(2,3-Epoxypropyl)trimethylammonium cation is used to introduce permanent positive charges onto biomaterial surfaces. This is particularly effective in modifying natural polymers like chitosan (B1678972). researchgate.net Chitosan, a biodegradable polysaccharide, possesses primary amine groups that can react with the epoxy ring of the (2,3-Epoxypropyl)trimethylammonium cation. nih.gov This reaction, known as quaternization, grafts the quaternary ammonium salt onto the chitosan backbone, forming a derivative often referred to as N-[(2-hydroxy-3-trimethyl ammonium) propyl] chitosan (HTCC). mdpi.com

This modification significantly enhances the biomaterial's properties for cellular interaction:

Enhanced Cellular Adhesion: The positively charged surface created by the modification promotes the adsorption of extracellular matrix proteins, which in turn facilitates the attachment and spreading of cells. arxiv.org For instance, quaternized chitosan has been shown to be a promising biomaterial for applications like wound dressings and tissue engineering scaffolds due to its improved biological properties. nih.govencyclopedia.pub Research on various surface modification techniques has consistently shown that incorporating functional groups and controlling surface charge are key factors in promoting cell adhesion, proliferation, and differentiation, which are fundamental for successful tissue regeneration. arxiv.orgnih.gov

The table below summarizes research findings related to the effects of surface cationization on biomaterial properties relevant to cellular adhesion.

| Biomaterial Substrate | Modification Strategy | Key Research Finding | Intended Application |

| Chitosan | Quaternization with (2,3-Epoxypropyl)trimethylammonium chloride | Creates a water-soluble derivative with a permanent positive charge, improving mucoadhesive properties. mdpi.comresearchgate.netnih.gov | Drug delivery, tissue engineering. sigmaaldrich.com |

| Polymeric materials | Plasma surface modification to introduce active functional groups | Incorporates hydroxyl, carboxyl, and carbonyl groups, enhancing surface energy and protein adsorption for improved cell adhesion. arxiv.org | Scaffolds for tissue engineering. arxiv.org |

| Polylactic acid (PLA) films | Surface-initiated atom-transfer radical polymerization (SI-ATRP) of a quaternary ammonium methacrylate (B99206) | Grafting of poly(QMA) brushes made the surface hydrophilic, significantly enhancing interactions. nih.gov | Biomedical materials. |

| Various substrates (glass, metals, polymers) | Covalent grafting of polymers like polyethyleneimine | Significantly enhances surface hydrophilicity and biocompatibility, improving cell adhesion while maintaining substrate characteristics. nih.gov | Orthopedic implants, urological devices. nih.gov |

Design of Antibacterial Coatings and Films for Material Surfaces

Bacterial adhesion and subsequent biofilm formation on material surfaces, especially on medical implants and devices, are significant causes of infection. semanticscholar.orgmdpi.com Designing surfaces that can prevent bacterial colonization is a major focus of materials research. researchgate.net One of the most effective strategies is to create "contact-killing" surfaces by immobilizing antimicrobial agents, such as quaternary ammonium compounds (QACs), onto the material. mdpi.comnih.gov

The (2,3-Epoxypropyl)trimethylammonium cation is ideally suited for this purpose. Its epoxy group allows it to be covalently bonded to surfaces, preventing leaching and ensuring long-term stability and durability, while the quaternary ammonium group provides the bactericidal activity. rsc.org

The mechanism of action for QAC-modified surfaces is well-understood:

Adsorption: The positively charged quaternary ammonium head of the immobilized molecule electrostatically attracts the negatively charged cell wall of bacteria. nih.govresearchgate.net

Disruption: The long alkyl chains associated with some QACs penetrate the bacterial cell membrane, disrupting its structure. rsc.org

Leakage: This disruption leads to the leakage of essential cytoplasmic components, ultimately causing bacterial death. researchgate.net

This contact-killing mechanism is highly efficient and reduces the risk of bacteria developing resistance, a major issue with traditional antibiotics. semanticscholar.orgmdpi.com

Research has demonstrated the efficacy of this approach across various materials. For example, quaternized chitosan, prepared using the chloride form of (2,3-Epoxypropyl)trimethylammonium, exhibits significantly enhanced antibacterial properties compared to unmodified chitosan. nih.govencyclopedia.pub Such modified biopolymers can be used to create antibacterial films and coatings for applications ranging from food packaging to wound dressings and medical device coatings. encyclopedia.pubnih.gov

The following table details research findings on the design and efficacy of antibacterial surfaces using quaternary ammonium compounds.

| Surface/Material | QAC Used for Modification | Target Microorganisms | Key Research Finding |

| Chitosan Fibres | (2,3-Epoxypropyl)trimethylammonium chloride | S. aureus | Modified fibres showed superior antibacterial efficacy and water retention, suggesting suitability for wound dressings. encyclopedia.pub |

| Polylactic acid (PLA) Films | Poly(quaternary ammonium methacrylate) | Gram-negative bacteria (E. coli) | Grafted films demonstrated a three-order of magnitude increase in antimicrobial effectiveness compared to unmodified PLA. nih.gov |

| Orthopedic Implants | Hydroxypropyltrimethylammonium chloride chitosan (HACC) | General bacteria | Combination coating designed to kill microorganisms upon contact with the cellular membrane. nih.gov |

| Various Substrates | Quaternary ammonium silane (B1218182) (QAS) copolymers | General bacteria | Coatings demonstrated superior antimicrobial efficacy and durability with lower toxicity to human cells compared to monomeric agents. rsc.org |

Environmental Dynamics and Fate Research

Pathways of Environmental Distribution and Occurrence in Aquatic Systems and Soils

(2,3-Epoxypropyl)trimethylammonium acetate (B1210297), and its more studied chloride counterpart, glycidyl (B131873) trimethylammonium chloride (GTMAC), are characterized by high water solubility and low vapor pressure. researchgate.net This suggests that upon release into the environment, the compound will predominantly partition to the aqueous phase. researchgate.net Its low Henry's law constant further indicates that volatilization from water to air is not a significant environmental pathway. researchgate.net

Mechanisms of Removal in Wastewater Treatment Processes